rac Metanephrine-d3 Hydrochloride Salt

Vue d'ensemble

Description

- Il joue un rôle crucial dans le diagnostic de maladies telles que le phéochromocytome et les néoplasmes médullaires surrénaliens.

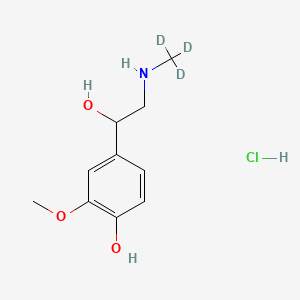

- La formule chimique de la Métanéphrine-d3 (chlorhydrate) est C10H12D3NO3·HCl , avec une masse molaire de 236,71 g/mol .

Métanéphrine-d3 (chlorhydrate): est un analogue marqué de la métanéphrine, qui elle-même est un métabolite inactif de l'épinéphrine.

Méthodes De Préparation

- Voies de synthèse : La Métanéphrine-d3 (chlorhydrate) peut être synthétisée par différentes méthodes, y compris le marquage isotopique pendant la synthèse.

- Production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, elle est généralement préparée dans des laboratoires de recherche ou cliniques.

Analyse Des Réactions Chimiques

- Réactions : La Métanéphrine-d3 (chlorhydrate) subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

- Réactifs et conditions courants : Ces réactions impliquent des réactifs et des conditions standard utilisés en chimie organique.

- Produits principaux : Les produits primaires formés dépendent de la réaction spécifique. Par exemple, l'oxydation peut produire différents métabolites ou dérivés.

Applications de la recherche scientifique

- Tests cliniques : La Métanéphrine-d3 (chlorhydrate) sert d'étalon interne pour quantifier les niveaux de métanéphrine dans le plasma ou l'urine en utilisant la LC-MS/MS.

- Mesure des catécholamines : Les chercheurs l'ont utilisé pour étudier le métabolisme des catécholamines, fournissant des informations pour l'analyse neurochimique et le développement de médicaments .

Mécanisme d'action

- La Métanéphrine-d3 (chlorhydrate) n'exerce pas d'effets directs; plutôt, elle reflète l'activité métabolique de l'épinéphrine.

- Son mécanisme implique la conversion enzymatique par la catéchol-O-méthyltransférase (COMT) de l'épinéphrine en métanéphrine.

Applications De Recherche Scientifique

Analytical Chemistry

Rac Metanephrine-d3 Hydrochloride Salt is primarily utilized as an internal standard in mass spectrometry (MS) techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application is crucial for the accurate quantification of metanephrine levels in biological samples, such as plasma and urine. The stable isotopes enable researchers to account for variations in sample preparation and instrumental response, leading to more reproducible results .

Neurochemical Studies

The compound plays a role in studying the dynamics of catecholamines, which are critical for understanding various physiological responses and neurochemical processes. By investigating its interaction with norepinephrine receptors, researchers can elucidate its pharmacological profile and potential therapeutic implications .

Metabolic Pathway Analysis

This compound is employed in metabolic studies to track the metabolism of catecholamines. This includes examining how drugs influence catecholamine levels and their physiological effects, thereby contributing to pharmacokinetic analyses .

Diagnostic Utility

This compound is invaluable in the diagnosis of pheochromocytoma, a type of tumor that secretes catecholamines. Studies have shown that measuring plasma metanephrines using this compound provides high sensitivity (100%) compared to traditional plasma catecholamine tests (85% sensitivity) . The specificity for plasma metanephrines is approximately 85%, making it a reliable marker despite some potential for false positives.

Case Studies

Several clinical case studies have highlighted the effectiveness of this compound in diagnosing neuroendocrine tumors. For instance, one study reported successful identification of pheochromocytoma through elevated levels of metanephrines in patients previously misdiagnosed with anxiety disorders .

Mécanisme D'action

- Metanephrine-d3 (hydrochloride) does not directly exert effects; rather, it reflects the metabolic activity of epinephrine.

- Its mechanism involves enzymatic conversion by catechol-O-methyl transferase (COMT) from epinephrine to metanephrine.

Comparaison Avec Des Composés Similaires

- Composés similaires : D'autres composés apparentés comprennent la métanéphrine (sans marquage isotopique) et d'autres catécholamines.

- Unicité : La Métanéphrine-d3 (chlorhydrate) se distingue par son marquage isotopique stable, ce qui la rend précieuse pour la quantification précise dans les dosages diagnostiques .

Activité Biologique

rac Metanephrine-d3 Hydrochloride Salt is a deuterated form of metanephrine, a metabolite of epinephrine. This compound is significant in biochemical research and clinical diagnostics, particularly in the assessment of catecholamine-secreting tumors such as pheochromocytomas. Its stable isotopic labeling allows for precise tracking in various metabolic studies, enhancing our understanding of catecholamine metabolism and its physiological implications.

- Molecular Formula : CHClNO

- Molecular Weight : 233.692 g/mol

- CAS Number : 1215507-88-2

Metanephrine acts primarily as a non-selective agonist at adrenergic receptors, influencing various biochemical pathways:

- Target Receptors : α- and β-adrenergic receptors

- Mode of Action : Activation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels within cells. This process is crucial for mediating physiological responses such as vasodilation and increased heart rate.

Biological Activity

The biological activity of rac Metanephrine-d3 has been explored through various studies, particularly focusing on its role in diagnosing pheochromocytoma:

-

Diagnostic Utility :

- A study demonstrated that measurements of plasma metanephrines, including rac Metanephrine-d3, provide high sensitivity (100%) for diagnosing pheochromocytoma compared to traditional plasma catecholamine tests, which had a sensitivity of only 85% .

- The specificity for plasma metanephrines was noted to be 85%, indicating that while it is a reliable marker, some false positives may occur .

- Clinical Case Studies :

Research Findings

Recent research has highlighted the importance of rac Metanephrine-d3 in understanding catecholamine dynamics:

Applications in Research

The stable isotopic nature of rac Metanephrine-d3 allows it to be used in various research applications:

- Metabolic Studies : Tracking the metabolism of catecholamines and their metabolites.

- Pharmacokinetic Analysis : Understanding how drugs affect catecholamine levels and their physiological consequences.

- Biochemical Pathway Analysis : Investigating the role of adrenergic signaling in different physiological and pathological conditions.

Propriétés

IUPAC Name |

4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIQFVCFOPJYEQ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.